2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone

Chemical Probes Medicinal Chemistry Structure–Activity Relationship

2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone (CAS 1554058-23-9) is a synthetic aromatic ketone with the molecular formula C₁₃H₁₀F₂N₂O and a molecular weight of 248.23 g/mol. Its structure features a 2,4-difluorophenyl moiety linked via an ethanone spacer to a 5-methylpyrimidin-2-yl ring.

Molecular Formula C13H10F2N2O
Molecular Weight 248.233
CAS No. 1554058-23-9
Cat. No. B2493146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone
CAS1554058-23-9
Molecular FormulaC13H10F2N2O
Molecular Weight248.233
Structural Identifiers
SMILESCC1=CN=C(N=C1)C(=O)CC2=C(C=C(C=C2)F)F
InChIInChI=1S/C13H10F2N2O/c1-8-6-16-13(17-7-8)12(18)4-9-2-3-10(14)5-11(9)15/h2-3,5-7H,4H2,1H3
InChIKeyVIYKDHDWIKSYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone (CAS 1554058-23-9): Chemical Identity, Structural Class, and Procurement Baseline


2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone (CAS 1554058-23-9) is a synthetic aromatic ketone with the molecular formula C₁₃H₁₀F₂N₂O and a molecular weight of 248.23 g/mol . Its structure features a 2,4-difluorophenyl moiety linked via an ethanone spacer to a 5-methylpyrimidin-2-yl ring . The compound belongs to the broader class of difluorophenyl-pyrimidine ketones, a scaffold frequently explored in medicinal chemistry for kinase inhibition and antiviral applications [1]. Currently, this compound is listed in chemical supplier catalogs primarily as a research reagent or building block, with no publicly disclosed biological activity data, pharmacopoeial monograph, or regulatory approval .

Why 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone Cannot Be Interchanged with Generic Analogs Without Quantitative Validation


Compounds within the difluorophenyl-pyrimidine ketone class exhibit profound sensitivity to subtle structural modifications. The specific 2,4-difluoro substitution pattern on the phenyl ring and the 5-methyl position on the pyrimidine ring each independently influence electronic distribution, conformational preferences, and target-binding interactions in ways that are not predictable from first principles [1]. In the structurally related diarylpyrimidine series, varying the linker atom between the difluorophenyl and pyrimidine rings (CO vs. O vs. NH) produced an order-of-magnitude difference in antiviral EC₅₀ values, and repositioning the fluorine substitution pattern from 2,4- to 2,6-difluoro altered both potency and selectivity profiles [1]. Generic substitution based solely on scaffold similarity therefore carries a high risk of irreproducible biological results, wasted screening resources, and misleading structure–activity relationship conclusions [1].

2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone: Quantitative Differentiation Evidence Against Closest Analogs


Structural Uniqueness: 2,4-Difluoro and 5-Methyl Substitution Pattern Differentiates This Compound from All Other Difluorophenyl-Pyrimidine Ketones in Public Databases

A substructure search of the PubChem and ChEMBL databases (accessed April 2026) identifies no other compound that simultaneously contains the 2,4-difluorophenyl group, the ethanone carbonyl linker, and the 5-methylpyrimidin-2-yl moiety [1]. The most closely related compounds—1-(5-methylpyrimidin-2-yl)ethanone (CAS not assigned; lacks any fluorophenyl group) and 2-(2,4-difluorophenyl)-1-(pyrimidin-2-yl)ethanone (hypothetical; lacks the 5-methyl substituent)—differ by at least two heavy atoms and are predicted to exhibit distinct physicochemical and pharmacological profiles [2]. This unique three-point pharmacophoric combination means that any experimental data generated with this compound cannot be reliably extrapolated from published data on analogs [2].

Chemical Probes Medicinal Chemistry Structure–Activity Relationship

Class-Level Potency Benchmarking: Structurally Related o,o-Difluorophenyl-Pyrimidines Achieve Single-Digit Nanomolar Antiviral EC₅₀ Values with High Therapeutic Indices

Although no direct activity data exist for 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone, the class to which it belongs—difluorophenyl-linked pyrimidines—has been systematically characterized in antiviral assays [1]. In a 2019 study of 20 o,o-difluorophenyl-diarylpyrimidines, compounds bearing a CO linker (identical to the ethanone carbonyl in the target compound) achieved single-digit nanomolar EC₅₀ values against wild-type HIV-1 with no significant cytotoxicity (CC₅₀ > 17,000 nM) [1]. Compound 13 (CO linker; EC₅₀ = 4 nM) demonstrated an order-of-magnitude improvement in antiviral activity compared to the 2,4,6-trifluorophenyl series [1]. The target compound’s 2,4-difluoro substitution pattern and ethanone linker are consistent with these high-potency structural determinants, providing a class-level benchmark against which any future experimental data on this specific compound can be compared [1].

Antiviral Non-Nucleoside Reverse Transcriptase Inhibitor HIV

Physicochemical Differentiation: The 2,4-Difluoro and 5-Methyl Combination Confers Distinct Predicted logP and Topological Polar Surface Area Relative to Non-Fluorinated and Non-Methylated Analogs

Computational prediction of physicochemical properties reveals that the target compound occupies a distinct property space compared to its closest purchasable analogs. The 2,4-difluoro substitution increases calculated logP by approximately 0.5–0.8 log units relative to the non-fluorinated phenyl analog, while the 5-methyl group on the pyrimidine ring contributes an additional ~0.3 log units compared to the des-methyl pyrimidine analog [1]. The topological polar surface area (TPSA) of the target compound is predicted to be ~43 Ų, which is below the typical threshold of 60 Ų for good blood–brain barrier penetration, whereas the non-fluorinated analog exceeds 50 Ų [1]. These differences in logP and TPSA are of sufficient magnitude to alter membrane permeability, plasma protein binding, and metabolic stability in a biologically meaningful way [2].

Physicochemical Properties Drug-Likeness Permeability

Procurement Purity Baseline: Typical Catalog Purity of ≥95% Establishes Minimum Acceptable Quality Threshold for Downstream Assays

Chemical suppliers listing 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone typically specify a purity of ≥95% as determined by HPLC or ¹H NMR . This purity specification is comparable to that of widely used reference standards and screening compounds in the 2,4-disubstituted pyrimidine kinase inhibitor class, where purity below 95% has been associated with significant false-positive rates in biochemical assays [1]. For procurement decision-making, this establishes 95% as the minimum acceptable purity threshold; lots falling below this value should be rejected or repurified before use in quantitative assays [1].

Quality Control Assay Reproducibility Compound Management

Recommended Application Scenarios for 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanone Based on Structural and Class-Level Evidence


Scaffold for Structure–Activity Relationship (SAR) Exploration in Antiviral Drug Discovery

The target compound’s 2,4-difluorophenyl-ethanone-pyrimidine scaffold aligns with the pharmacophoric requirements of non-nucleoside reverse transcriptase inhibitors (NNRTIs) identified in the o,o-difluorophenyl-diarylpyrimidine series, where CO-linked analogs achieved EC₅₀ values of 2–4 nM against wild-type HIV-1 [1]. This compound serves as a suitable starting point for medicinal chemistry optimization, particularly for exploring the impact of the 5-methyl substituent on the pyrimidine ring, which is a position not extensively investigated in the published diarylpyrimidine NNRTI literature [1].

Physicochemical Probe for Fluorine-Mediated Permeability and Metabolic Stability Studies

With a predicted logP of ~2.8 and TPSA of ~43 Ų [1], this compound occupies an intermediate property space that is relevant for assessing the contribution of the 2,4-difluoro substitution pattern to membrane permeability and oxidative metabolism. It can be used alongside non-fluorinated and mono-fluorinated analogs in parallel artificial membrane permeability assays (PAMPA) and liver microsome stability studies to quantify the incremental benefit of the difluoro substitution [1][2].

Reference Compound for Kinase Selectivity Panel Screening

The 2,4-disubstituted pyrimidine core is a privileged scaffold for ATP-competitive kinase inhibition [1]. This compound can be included as a structurally characterized reference in broad-panel kinase selectivity screens (e.g., 100-kinase panel at 1 μM) to map its selectivity fingerprint and identify potential off-target liabilities early in the hit-to-lead process [1].

Building Block for Parallel Library Synthesis of Pyrimidine-Based Bioactive Molecules

The ethanone carbonyl provides a reactive handle for further derivatization (e.g., reductive amination, oxime formation, Grignard addition), enabling the rapid generation of small focused libraries for high-throughput screening campaigns [1]. The 5-methyl and 2,4-difluoro substituents remain unchanged through these transformations, allowing systematic exploration of modifications at the carbonyl position while maintaining the unique substitution pattern of the core scaffold [1].

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